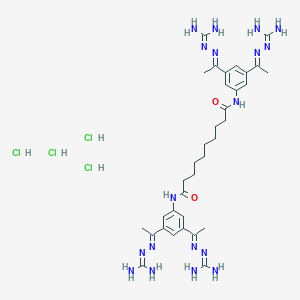

Semapimod (tetrahydrochloride)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Streptomyces parvullus。 主に、ウィルムス腫瘍、横紋筋肉腫、ユーイング肉腫、絨毛性腫瘍、精巣がん、および特定の種類の卵巣がんなど、さまざまな種類のがんを治療するための化学療法薬として使用されます 。 アクチノマイシンDは、DNAに結合してRNA合成を阻害する能力で知られており、強力な細胞毒性剤です .

2. 製法

合成経路と反応条件: アクチノマイシンDは通常、Streptomyces parvullusの発酵ブロスから単離されます。製造には、化合物の収率を最適化するために、特定の条件下で細菌を培養することが含まれます。 発酵プロセスは、グルコース、ペプトン、酵母エキスを含む培地で行われ、pHは約7.0に維持されます 。 次に、化合物は有機溶媒を使用して抽出し、クロマトグラフィー技術で精製されます .

工業的製造方法: アクチノマイシンDの工業的製造には、バイオリアクターを使用した大規模発酵が伴います。発酵条件は、収率を最大化するように慎重に制御されます。発酵後、ブロスは抽出と精製プロセスにかけられ、高純度のアクチノマイシンDが得られます。 精製された化合物はその後凍結乾燥され、安定性を維持するために特定の条件下で保管されます .

準備方法

Synthetic Routes and Reaction Conditions: Actinomycin D is typically isolated from the fermentation broth of Streptomyces parvullus. The production involves culturing the bacterium under specific conditions to optimize the yield of the compound. The fermentation process is carried out in a medium containing glucose, peptone, and yeast extract, with the pH maintained around 7.0 . The compound is then extracted using organic solvents and purified through chromatography techniques .

Industrial Production Methods: Industrial production of actinomycin D involves large-scale fermentation using bioreactors. The fermentation conditions are carefully controlled to maximize the yield. After fermentation, the broth is subjected to extraction and purification processes to obtain high-purity actinomycin D. The purified compound is then lyophilized and stored under specific conditions to maintain its stability .

化学反応の分析

反応の種類: アクチノマイシンDは、以下を含むさまざまな化学反応を起こします。

酸化: アクチノマイシンDは酸化されて、生物活性を変えた可能性のあるさまざまな誘導体を形成することができます。

還元: 還元反応は、アクチノマイシンDのクロモフォア構造を修飾し、DNAへの結合親和性に影響を与える可能性があります。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換剤: さまざまなアルキル化剤、ハロゲン.

主な生成物: これらの反応から生成される主な生成物には、クロモフォア構造が修飾され、生物活性が変化したさまざまなアクチノマイシン誘導体が含まれます .

4. 科学研究の応用

アクチノマイシンDは、以下を含む幅広い科学研究の応用を持っています。

化学: DNA結合特性と、DNAインターカレーションが分子構造に与える影響を研究するためのツールとして使用されます.

生物学: 転写阻害のメカニズムと、細胞プロセスにおけるRNA合成の役割を理解するための研究に使用されます.

科学的研究の応用

Actinomycin D has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study DNA-binding properties and the effects of DNA intercalation on molecular structures.

Medicine: Widely used in chemotherapy to treat various cancers.

作用機序

アクチノマイシンDは、転写開始複合体のDNAに結合することでその効果を発揮します。 DNAのグアニン-シトシン塩基対間にインターカレーションし、RNAポリメラーゼによるRNA鎖の伸長を妨げる安定な複合体を形成します 。このRNA合成の阻害は、タンパク質合成の減少につながり、最終的に細胞死をもたらします。 アクチノマイシンDの主な分子標的は、DNAとRNAポリメラーゼ酵素です .

類似化合物:

- アクチノマイシンX1

- アクチノマイシンX2

- アクチノマイシンX0β

- エキノマイシン

比較: アクチノマイシンDは、DNAへの特異的な結合親和性とRNA合成の強力な阻害により、そのアナログの中でユニークです。 アクチノマイシンX1やX2など、他のアクチノマイシンもDNA結合特性を示しますが、アクチノマイシンDは、特に安定なDNA複合体を形成し、転写を阻害するのに効果的です 。 エキノマイシンは、別の類似化合物であり、DNAに結合しますが、作用機序が異なり、主に低酸素誘導性因子-1(HIF-1)経路を標的にします .

アクチノマイシンDのユニークな構造と強力な細胞毒性効果は、研究および臨床設定の両方で貴重な化合物となっています。

類似化合物との比較

- Actinomycin X1

- Actinomycin X2

- Actinomycin X0β

- Echinomycin

Comparison: Actinomycin D is unique among its analogs due to its specific binding affinity to DNA and its potent inhibition of RNA synthesis. While other actinomycins, such as actinomycin X1 and X2, also exhibit DNA-binding properties, actinomycin D is particularly effective in forming stable DNA complexes and inhibiting transcription . Echinomycin, another similar compound, also binds to DNA but has a different mechanism of action, primarily targeting hypoxia-inducible factor-1 (HIF-1) pathways .

Actinomycin D’s unique structure and potent cytotoxic effects make it a valuable compound in both research and clinical settings.

特性

CAS番号 |

164301-51-3 |

|---|---|

分子式 |

C34H56Cl4N18O2 |

分子量 |

890.7 g/mol |

IUPAC名 |

N,N'-bis[3,5-bis[(Z)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide;tetrahydrochloride |

InChI |

InChI=1S/C34H52N18O2.4ClH/c1-19(45-49-31(35)36)23-13-24(20(2)46-50-32(37)38)16-27(15-23)43-29(53)11-9-7-5-6-8-10-12-30(54)44-28-17-25(21(3)47-51-33(39)40)14-26(18-28)22(4)48-52-34(41)42;;;;/h13-18H,5-12H2,1-4H3,(H,43,53)(H,44,54)(H4,35,36,49)(H4,37,38,50)(H4,39,40,51)(H4,41,42,52);4*1H/b45-19-,46-20-,47-21-,48-22-;;;; |

InChIキー |

MAHASPGBAIQZLY-MTJUHGJCSA-N |

SMILES |

CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C.Cl.Cl.Cl.Cl |

異性体SMILES |

C/C(=N/N=C(N)N)/C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)/C(=N\N=C(N)N)/C)/C(=N\N=C(N)N)/C)/C(=N\N=C(N)N)/C.Cl.Cl.Cl.Cl |

正規SMILES |

CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C.Cl.Cl.Cl.Cl |

同義語 |

CNI 1493 CNI-1493 N,N'-Bis(3,5-bis(1-(carbamimidoylhydrazono)ethyl)phenyl)decanediamide semapimod |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Semapimod hydrochloride?

A: While the exact mechanism is still under investigation, research suggests that Semapimod hydrochloride exerts its effects by indirectly stimulating the cholinergic anti-inflammatory pathway. [, ] This pathway, largely mediated by the vagus nerve, plays a crucial role in regulating inflammatory responses.

Q2: How does Semapimod hydrochloride impact renal inflammation and hypertension in the context of Systemic Lupus Erythematosus (SLE)?

A: Studies using a murine model of SLE have shown that Semapimod hydrochloride administration is associated with a reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-1, and HMGB-1 in renal tissue. [] This reduction in renal inflammation correlates with an attenuation of the blood pressure increase typically observed in SLE mice. [, ] These findings suggest a potential role for Semapimod hydrochloride in mitigating both renal inflammation and hypertension in the context of SLE.

Q3: What are the potential implications of the research on Semapimod hydrochloride for other inflammatory conditions?

A: The research on Semapimod hydrochloride's impact on SLE offers a promising avenue for exploring its therapeutic potential in other conditions characterized by chronic inflammation and associated hypertension. [, ] Further research is needed to determine the efficacy and safety of Semapimod hydrochloride in other disease models and ultimately, in human clinical trials.

Q4: What are the limitations of the current research on Semapimod hydrochloride?

A: The current research on Semapimod hydrochloride primarily involves pre-clinical studies using animal models. [, ] While these studies provide valuable insights, further research, including clinical trials in humans, is necessary to confirm these findings and fully understand the therapeutic potential and safety profile of Semapimod hydrochloride.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tetranitrocalix[4]arene](/img/structure/B10787.png)

![1-butyl-2-(piperidin-1-ylmethyl)thiochromeno[3,4-d]imidazol-4-one](/img/structure/B10791.png)

![[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride](/img/structure/B10802.png)

![5-Amino-2-(decylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B10804.png)